molecular formula C14H15N5O2 B2446759 N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2201653-59-8

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2446759
CAS No.: 2201653-59-8
M. Wt: 285.307
InChI Key: YNTIPWCRRSOKJP-UHFFFAOYSA-N
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Description

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is known for its diverse biological activities The presence of the azetidine ring and the phenylacetamide moiety further enhances its chemical and biological properties

Properties

IUPAC Name

N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTIPWCRRSOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the phenylacetamide moiety can be attached via acylation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds containing triazole and azetidine moieties exhibit significant anticancer properties. Studies have shown that derivatives of triazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, triazole-containing compounds have been linked to effective inhibition of tumor growth in models of breast and lung cancers .

Antimicrobial Properties:
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide has also been evaluated for its antimicrobial activity. The triazole ring is known for its efficacy against a broad spectrum of pathogens, including bacteria and fungi. Research has demonstrated that similar compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Mechanism of Action:
The mechanism through which this compound exerts its biological effects often involves interaction with specific enzymes or receptors within cells. For example, the triazole group can interfere with the biosynthesis pathways of nucleic acids or proteins in microbial cells, leading to cell death .

Material Science

Synthesis of Advanced Materials:
The unique chemical properties of this compound allow it to be used as a building block in synthesizing advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and coatings with enhanced properties such as thermal stability and chemical resistance .

Nanotechnology Applications:
In nanotechnology, this compound can be utilized to functionalize nanoparticles or surfaces. The incorporation of triazole and azetidine groups can impart specific functionalities to nanoparticles, enhancing their application in drug delivery systems or as imaging agents in biomedical applications .

Biological Research

Drug Development:
The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases. Its bioactive nature suggests potential use in treating conditions such as cancer, infections, and inflammatory diseases . Ongoing research is focused on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.

Case Studies:
Several case studies highlight the therapeutic potential of similar compounds:

  • A study on triazole derivatives showed significant anticancer activity against multiple cell lines with percent growth inhibitions ranging from 51% to 86% depending on the specific derivative tested .
  • Another investigation into azetidine derivatives demonstrated promising results against Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .

Data Table

Application AreaSpecific UseExamples/Results
Medicinal ChemistryAnticancer activityInhibition of tumor growth in breast/lung cancer models
Antimicrobial propertiesEffective against resistant bacterial strains
Material ScienceSynthesis of advanced materialsUsed as building blocks for polymers with enhanced properties
NanotechnologyFunctionalization of nanoparticles for drug delivery
Biological ResearchDrug developmentLead structure for new therapeutics targeting various diseases

Mechanism of Action

The mechanism of action of N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The 1,2,3-triazole ring can bind to active sites of enzymes, inhibiting their activity. The azetidine ring may enhance the binding affinity and specificity of the compound . The phenylacetamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can be compared with other similar compounds:

Biological Activity

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound that integrates the azetidine and triazole moieties, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Azetidine Derivative : The initial step often includes the reaction of a suitable amine with an acylating agent to form the azetidine ring.
  • Triazole Linkage : The introduction of the triazole group can be achieved using click chemistry methods, specifically azide-alkyne cycloaddition.
  • Final Acetamide Formation : The final compound is obtained by acylation with acetic anhydride or acetyl chloride.

Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. For instance:

  • NMR : Chemical shifts corresponding to the azetidine and triazole protons help confirm the successful synthesis.
  • IR : Characteristic absorption bands for amide (C=O stretch around 1650 cm1^{-1}) and triazole (N-H stretch around 3200 cm1^{-1}) groups are observed.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine frameworks exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

Anticancer Activity

Triazole derivatives are known for their potential anticancer effects. Studies have demonstrated:

  • Cell Line Studies : this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated dose-dependent cytotoxicity with IC50 values in the micromolar range.

Case Studies

A few notable case studies involving similar compounds provide insights into their biological activities:

StudyCompoundActivityFindings
Triazole DerivativeAntibacterialEffective against E. coli with MIC of 32 µg/mL
1,2,3-Triazole-linked CompoundsAnticancerIC50 values ranging from 10 to 50 µM against various cancer cell lines
Azetidine DerivativesAntifungalShowed promising activity against Candida species

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : Many triazole derivatives inhibit enzymes like carbonic anhydrase, which plays a crucial role in tumor growth.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis in microbial cells.

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